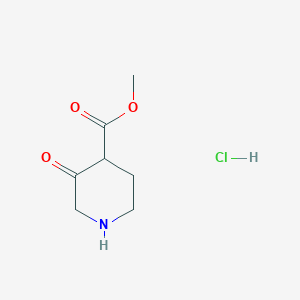

Methyl 3-oxopiperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-oxopiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWWTJSYWYVERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743724 | |

| Record name | Methyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266522-92-2 | |

| Record name | 4-Piperidinecarboxylic acid, 3-oxo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266522-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Alkylation and Cyclization Route via N-Benzyl Glycine Esters (Patent CN110734393B)

A well-documented preparation method involves the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a close analog of methyl 3-oxopiperidine-4-carboxylate hydrochloride, which can be adapted for the methyl ester variant.

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of intermediate 2 | Dissolve N-benzyl glycine ethyl ester in an organic solvent (methanol, ethanol, toluene, or benzene), add 4-halogenated ethyl butyrate (4-chloroethyl butyrate or 4-bromoethyl butyrate) and alkali (sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide); reflux for 8 hours | Formation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate with ~99% yield |

| 2 | Cyclization and pH adjustment | Dissolve intermediate 2 in organic solvent (ethyl acetate, tetrahydrofuran, toluene, or benzene), react with alkali (sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, sodium ethoxide, potassium methoxide, or potassium ethoxide), adjust pH to 7-8, wash with water, then acidify to pH 1-2 | Crude N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester precipitates |

| 3 | Purification and crystallization | Dissolve crude product in water, adjust pH to 7-8 with alkali (sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate), extract with organic solvent (toluene, benzene, ethyl acetate, or dichloromethane), acidify to pH 1-2, crystallize | Pure hydrochloride salt obtained with 93% overall yield and 99.5% purity by HPLC |

This method is industrially viable due to its high yield, purity, and straightforward operation.

Dieckmann Cyclization of Protected Diesters (Academic Research)

Another approach involves the Dieckmann cyclization of N-protected diesters derived from piperidine precursors:

- Starting from ethyl 4-oxopiperidine-3-carboxylate hydrochloride, protection with tert-butoxycarbonyl (Boc) groups is performed using di-tert-butyl dicarbonate in dichloromethane with triethylamine.

- The Boc-protected diesters undergo Dieckmann cyclization under aprotic conditions using potassium tert-butoxide in dry toluene at low temperature.

- The reaction yields 3-keto-2-carboxylate and 4-keto-3-carboxylate isomers, which can be separated by chromatography.

- The 4-keto-3-carboxylate derivative corresponds closely to methyl 3-oxopiperidine-4-carboxylate derivatives after esterification.

This method allows selective synthesis of keto-piperidine carboxylates with good yields (around 78%) and high purity.

One-Pot Synthesis via Imine and Ketone Cyclization

A more recent synthetic strategy involves one-pot condensation of δ-N-Boc-imines with ketones, followed by cyclization to form spiropiperidines, which are structurally related to 3-oxopiperidine carboxylates.

- The reaction is initiated by mixing Boc-protected imines with ketones in the presence of a base.

- After initial condensation, methanol and sodium bicarbonate are added, and the mixture is stirred at room temperature.

- This procedure yields methyl 3-oxopiperidine-4-carboxylate derivatives in moderate to good yields (57-61%).

- The method is notable for its one-pot efficiency and applicability to various substituted substrates.

Comparative Analysis of Preparation Methods

| Aspect | Alkylation & Cyclization (Patent) | Dieckmann Cyclization (Academic) | One-Pot Imine-Ketone Cyclization |

|---|---|---|---|

| Starting Materials | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate | Boc-protected diesters of piperidine derivatives | δ-N-Boc-imines and ketones |

| Reaction Type | Nucleophilic substitution, base-induced cyclization | Intramolecular Dieckmann condensation | Base-promoted condensation and cyclization |

| Solvents | Methanol, ethanol, toluene, benzene, ethyl acetate, THF, dichloromethane | Dichloromethane, toluene | Methanol, aqueous media |

| Yields | High (~93% overall) | Moderate to high (~78%) | Moderate (57-61%) |

| Purity | High (99.5% by HPLC) | High (chromatographically pure) | Moderate to good |

| Industrial Feasibility | High due to simple operations and scalability | Moderate, requires chromatography | Moderate, suitable for diverse analogs |

| Key Advantages | High yield, purity, and industrial scalability | Selective isomer formation, detailed mechanistic control | One-pot efficiency, substrate scope |

Research Findings and Notes

- The patent method emphasizes careful pH control during workup to maximize crystallization and purity.

- The choice of alkali and solvent critically affects the reaction rate and yield; for example, potassium carbonate and toluene are preferred in the alkylation step.

- Dieckmann cyclization offers access to both kinetic and thermodynamic isomers, enabling selective synthesis of the desired 3-oxo isomer.

- One-pot methods reduce the number of steps and purification requirements but may have lower yields and require optimization for scale-up.

- Hydrochloride salt formation improves the stability and handling of the final product, facilitating its use in further synthetic applications.

Summary Table of Key Reaction Parameters

| Parameter | Alkylation & Cyclization | Dieckmann Cyclization | One-Pot Cyclization |

|---|---|---|---|

| Temperature | Reflux (~80-110°C) | Ice-cooled to room temp | Room temperature |

| Reaction Time | 8 hours (alkylation), minutes (cyclization) | 10 minutes cyclization | Several hours overnight |

| Base Used | Sodium carbonate, potassium tert-butoxide | Potassium tert-butoxide | Sodium bicarbonate |

| Solvent | Toluene, methanol, ethyl acetate | Dry toluene, dichloromethane | Methanol, aqueous |

| pH Control | Critical during workup (1-2 acidic, 7-8 basic) | Acidification post-cyclization | Neutral to basic conditions |

| Yield | Up to 93% overall | ~78% isolated | 57-61% isolated |

| Purification | Crystallization, extraction | Chromatography | Column chromatography |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Methyl 3-oxopiperidine-4-carboxylate hydrochloride serves as a crucial building block in organic synthesis. It is employed in various chemical reactions, including:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : Reduction of the ketone group to alcohols using agents like sodium borohydride.

- Substitution : The ester group can undergo nucleophilic substitution, leading to diverse derivatives.

These reactions facilitate the synthesis of complex organic molecules, making it valuable in chemical research and development.

Biological Applications

The compound exhibits notable biological activities, which are being explored for potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies indicate efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies have shown the compound's ability to inhibit cancer cell proliferation, particularly in leukemia models, indicating its role in cancer therapeutics.

- CNS Activity : As a piperidine derivative, it may influence central nervous system pathways, which could lead to applications in treating neurological disorders .

Anticancer Studies

A study evaluated the anticancer effects of methyl 3-oxopiperidine-4-carboxylate hydrochloride on leukemia cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 50 µg/mL. This suggests potential for further development as an anticancer drug.

Antimicrobial Activity

Research demonstrated that the compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Inhibition was observed at concentrations around 50 µg/mL, warranting further investigation into its mechanism and potential applications in antimicrobial drug development .

Mechanism of Action

The mechanism of action of methyl 3-oxopiperidine-4-carboxylate hydrochloride is primarily related to its ability to interact with biological targets through its functional groups. The ketone group at the 3-position can form hydrogen bonds with enzymes and receptors, while the ester group at the 4-position can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

The structural and functional analogs of methyl 3-oxopiperidine-4-carboxylate hydrochloride can be categorized based on substituent variations, oxidation positions, and ester groups. Below is a detailed comparison:

Structural Analogs

Methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS: 71486-53-8)

- Structural Differences : The ketone and ester groups are reversed (4-oxo vs. 3-oxo).

- Synthesis : Prepared via similar debenzylation or hydrogenation methods, but with distinct regioselectivity.

- Applications : Used in medicinal chemistry for spirocyclic compound synthesis. Purity levels up to 97% are reported .

- Safety : Requires precautions for inhalation and skin contact, similar to other hydrochloride salts .

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1)

- Structural Differences : Ethyl ester instead of methyl ester.

- Synthesis: Higher yields (97%) via hydrogenolysis of benzyl-protected precursors .

- Reactivity : Ethyl esters may exhibit slower hydrolysis rates compared to methyl esters, affecting drug metabolism.

Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride (CAS: 1779974-06-9)

- Structural Differences : Two fluorine atoms at the 3-position.

- Applications : Fluorination enhances metabolic stability and lipophilicity, making it valuable in CNS drug development .

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 3939-01-3)

- Structural Differences : A benzyl group at the 1-position and 4-oxo group.

- Synthesis : Requires benzyl protection/deprotection steps, increasing synthetic complexity .

- Utility : The benzyl group introduces steric hindrance, limiting certain nucleophilic reactions.

Key Research Findings

Regioselectivity in Synthesis : Methyl 3-oxopiperidine-4-carboxylate hydrochloride is synthesized via Pd-C catalyzed hydrogenation of benzyl-protected precursors, achieving faster reaction times (2 hours) compared to ethyl analogs .

Fluorination Effects : The 3,3-difluoro analog shows improved pharmacokinetic profiles due to reduced metabolic degradation .

Safety Profiles: Hydrochloride salts generally require stringent handling (e.g., eye protection, ventilation), as seen in safety data for 3-(2-methylphenoxy)piperidine hydrochloride .

Biological Activity

Methyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS Number: 179023-37-1) is a compound that has garnered attention in both organic synthesis and pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-oxopiperidine-4-carboxylate hydrochloride is characterized by the following:

- Molecular Formula : CHClNO

- Molecular Weight : 157.167 g/mol

- Functional Groups : Ketone at the 3-position and carboxylate ester at the 4-position, which contribute to its reactivity and biological interactions.

The biological activity of methyl 3-oxopiperidine-4-carboxylate hydrochloride is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Interaction : The ketone group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways and cellular responses.

- Metabolism : Upon hydrolysis, the ester group can release biologically active metabolites, further contributing to its pharmacological effects.

Biological Activities

Research indicates that methyl 3-oxopiperidine-4-carboxylate hydrochloride exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of leukemia and other malignancies. This suggests a potential role in cancer therapeutics.

- CNS Activity : As a piperidine derivative, it may influence central nervous system pathways, indicating potential applications in treating neurological disorders.

Case Studies and Experimental Data

- Anticancer Studies :

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations of 50 µg/mL .

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of methyl 3-oxopiperidine-4-carboxylate hydrochloride, a comparison with similar compounds is useful:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl 4-oxopiperidine-3-carboxylate | Ketone and ester groups at different positions | Moderate antimicrobial activity |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | Benzyl substitution affecting reactivity | Enhanced CNS activity |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are reported for Methyl 3-oxopiperidine-4-carboxylate hydrochloride, and how do reaction parameters (e.g., temperature, catalysts) influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or esterification of carboxylic acid intermediates. For example, analogous piperidine derivatives (e.g., Ethyl 4-Oxo-3-piperidinecarboxylate Hydrochloride) are synthesized via multi-step processes involving cyclization, oxidation, and salt formation . Key parameters include:

- Catalyst selection : Acidic or basic conditions for esterification (e.g., HCl for hydrochloride salt formation) .

- Temperature control : Optimizing reflux conditions to avoid decomposition (e.g., 60–80°C for similar esters) .

- Workup strategies : Recrystallization from ethanol or methanol to isolate the hydrochloride salt .

- Yield Optimization : Pilot-scale reactions (1–5 mmol) with rigorous pH monitoring during salt formation can improve reproducibility.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Methyl 3-oxopiperidine-4-carboxylate hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR in deuterated solvents (e.g., DO or DMSO-d) to resolve piperidine ring protons (δ 3.0–4.0 ppm) and ester carbonyl signals (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClNO) .

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software for structural validation, particularly to resolve stereochemistry .

- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 210–220 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for Methyl 3-oxopiperidine-4-carboxylate hydrochloride derivatives?

- Methodological Answer :

- Data Validation : Cross-check unit cell parameters against the Cambridge Structural Database (CSD) and refine models using SHELXL to account for disorder or twinning .

- Thermal Analysis : Perform TGA/DSC to assess crystal stability and hydrate formation, which may explain lattice inconsistencies .

- Collaborative Benchmarking : Compare results with independent crystallography labs using standardized SHELX refinement protocols .

Q. What advanced purification strategies are recommended for isolating Methyl 3-oxopiperidine-4-carboxylate hydrochloride from reaction mixtures with structurally similar byproducts?

- Methodological Answer :

- Chromatographic Separation : Use preparative HPLC with ion-pair reagents (e.g., 0.1% trifluoroacetic acid) to resolve zwitterionic impurities .

- Solvent Screening : Test binary solvent systems (e.g., methanol/diethyl ether) for selective recrystallization .

- Ion-Exchange Resins : Employ strong cation-exchange (SCX) columns to separate hydrochloride salts from neutral impurities .

Q. How does the hydrolytic stability of Methyl 3-oxopiperidine-4-carboxylate hydrochloride vary under biological assay conditions (e.g., varying pH or temperature)?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or store solutions at –20°C to mitigate ester hydrolysis .

- Kinetic Analysis : Calculate degradation rate constants () using first-order models to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for Methyl 3-oxopiperidine-4-carboxylate hydrochloride across studies?

- Methodological Answer :

- Solvent Effects : Replicate experiments in standardized solvents (e.g., DO) to eliminate chemical shift variability .

- Dynamic NMR : Assess temperature-dependent conformational changes in the piperidine ring that may alter peak splitting .

- Collaborative Cross-Validation : Share raw spectral data with peer labs to confirm assignments .

Safety and Handling

Q. What are the critical safety protocols for handling Methyl 3-oxopiperidine-4-carboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing .

- Spill Management : Neutralize spills with sodium bicarbonate and collect waste in sealed containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.